2,4,5-trichlorophenyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate
Description
2,4,5-Trichlorophenyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate is a synthetic carbamate derivative featuring a piperidine core substituted with a 4-methoxyphenylsulfonyl group at the 1-position and a 2,4,5-trichlorophenyl carbamate moiety at the 4-position. This compound belongs to a class of hybrid molecules designed to leverage the pharmacophoric properties of sulfonamide and carbamate functionalities, which are often associated with enzyme inhibition and receptor binding activities.
Properties
IUPAC Name |
(2,4,5-trichlorophenyl) N-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl3N2O5S/c1-28-13-2-4-14(5-3-13)30(26,27)24-8-6-12(7-9-24)23-19(25)29-18-11-16(21)15(20)10-17(18)22/h2-5,10-12H,6-9H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEGKNKRRUXQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)OC3=CC(=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichlorophenyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate typically involves multiple steps. One common method starts with the preparation of 2,4,5-trichlorophenol, which is then reacted with appropriate reagents to introduce the piperidinylcarbamate and methoxyphenylsulfonyl groups. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichlorophenyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
2,4,5-Trichlorophenyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,5-trichlorophenyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2-Methoxyphenyl)-2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (7i)
- Structure : Shares the 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl motif but replaces the carbamate group with a triazole-thioacetamide scaffold.
- Properties : Molecular weight = 575.67 g/mol; melting point = 110°C. Exhibits antioxidant activity (IC50 = 18.7 µM against DPPH radicals) and moderate acetylcholinesterase inhibition (IC50 = 45.2 µM) .
N-(2,5-Dimethylphenyl)-2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide (9a)
- Structure : Similar sulfonyl-piperidine backbone but incorporates a dimethylphenyl-propanamide group.
- Properties : Synthesized via conventional precipitation methods; higher lipophilicity due to the dimethylphenyl substituent. Biological data suggest stronger BSA binding affinity (Δλ = 15 nm in fluorescence quenching assays) compared to carbamate derivatives .
- Key Difference : The propanamide chain may increase metabolic stability but reduce carbamate-related hydrolytic susceptibility.
Astemizole (Hismanal)
- Structure : Contains a benzimidazole-piperidine-sulfonamide scaffold with a 4-methoxyphenyl group.
- Properties: Known as a histamine H1 antagonist; molecular weight = 458.5 g/mol.
Physicochemical and Pharmacokinetic Comparison
<sup>a</sup> LogP values estimated using ChemAxon software.
Biological Activity
2,4,5-Trichlorophenyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate (CAS No. 672950-38-8) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H19Cl3N2O5S
- Molecular Weight : 493.79 g/mol
- IUPAC Name : (2,4,5-trichlorophenyl) N-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]carbamate
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the methoxyphenylsulfonyl group is believed to enhance its binding affinity and specificity towards these targets, potentially leading to modulation of biochemical pathways.
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs exhibit antimicrobial activity. For instance, studies on related carbamates have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
The compound's structure suggests potential antitumor properties. A study examining structurally related compounds found significant cytotoxic effects against cancer cell lines, with IC50 values indicating effective growth inhibition. The presence of electron-withdrawing groups like chlorine enhances the compound's reactivity towards cellular targets involved in tumor proliferation.
Neuropharmacological Effects
Given its piperidine moiety, there is interest in the neuropharmacological effects of this compound. Compounds with similar structures have been investigated for their potential in treating neurological disorders by modulating neurotransmitter systems. The ability to cross the blood-brain barrier could be a significant factor in its therapeutic application.
Case Studies
-
Study on Antitumor Activity :
A recent investigation into the cytotoxic effects of carbamate derivatives revealed that this compound exhibited notable activity against human cancer cell lines such as MCF-7 and HeLa. The study highlighted the structure-activity relationship (SAR), emphasizing how modifications in substituents affect potency. -
Neurotoxicity Assessment :
Another study focused on assessing the neurotoxic potential of similar compounds using in vitro models. Results indicated that while some derivatives showed neuroprotective effects at low concentrations, higher doses led to cytotoxicity, suggesting a narrow therapeutic window for compounds in this class.
Q & A
Basic: What are the recommended synthetic routes for 2,4,5-trichlorophenyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate?
The synthesis typically involves coupling a 2,4,5-trichlorophenyl carbamate moiety with a 4-[(4-methoxyphenyl)sulfonyl]piperidine derivative. Key steps include:
- Sulfonylation : Reacting 4-piperidinylamine with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .
- Carbamate Formation : Treating the sulfonamide intermediate with 2,4,5-trichlorophenyl chloroformate in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by purification via column chromatography .
- Validation : Confirm purity using HPLC (e.g., Chromolith columns) and structural integrity via -NMR and LC-MS .
Basic: How can researchers characterize the structural and physicochemical properties of this compound?
Standard protocols include:
- Spectroscopic Analysis :
- Thermal Stability : Determine melting point (mp) via differential scanning calorimetry (DSC). Related sulfonamide-piperidine derivatives exhibit mp ranges of 137–139°C .
- Solubility : Test in polar aprotic solvents (e.g., DMSO, THF) for in vitro assays. Buffer compatibility (pH 4.6–7.4) should be validated using sodium acetate/sodium octanesulfonate systems .
Basic: What preliminary biological assays are suitable for evaluating this compound?
Initial screening should focus on:
- Antioxidant Activity : Measure IC against DPPH radicals, comparing to ascorbic acid as a positive control .
- Enzyme Inhibition : Test acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition using Ellman’s assay. Parallel compounds show IC values of 12–45 µM .
- Protein Binding : Use fluorescence quenching with bovine serum albumin (BSA) to assess binding affinity (e.g., Stern-Volmer plots) .
Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence enzyme inhibition efficacy?
- Electron-Withdrawing Groups : The 2,4,5-trichlorophenyl group enhances electrophilicity, improving interactions with catalytic serine in AChE. Compare with analogs lacking chloro-substituents (e.g., 4-methoxyphenyl derivatives) .
- Sulfonyl vs. Carbonyl Linkers : Sulfonyl groups increase metabolic stability but may reduce permeability. Replace with carbonyl groups and evaluate logP via shake-flask method .
- Piperidine Conformation : Use X-ray crystallography (COD entry 2230670) to analyze how N-sulfonation affects piperidine ring puckering and target binding .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
- Assay Conditions : Standardize buffer pH (e.g., pH 4.6 for enzyme assays) to minimize variability in protonation states .
- Control Compounds : Include reference inhibitors (e.g., donepezil for AChE) to calibrate inter-lab variability .
- Metabolite Interference : Perform LC-MS/MS to rule out degradation products during long-term assays .
Advanced: What computational strategies are effective for predicting binding modes with serum albumin or enzymes?
- Docking Studies : Use AutoDock Vina to model interactions with BSA (PDB: 4F5S). Focus on Sudlow’s Site I, where sulfonyl and carbamate groups form hydrogen bonds with Arg194 and Lys190 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of piperidine-sulfonyl conformers in aqueous vs. lipid bilayer environments .
- QSAR Models : Train models with descriptors like topological polar surface area (TPSA) and Moriguchi octanol-water coefficients to predict blood-brain barrier penetration .
Advanced: What are the challenges in scaling up synthesis for in vivo studies?
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale batches .
- Toxic Byproducts : Monitor for chlorinated impurities (e.g., 2,4,5-trichloroaniline) via GC-MS .
- Stability : Store lyophilized product at -20°C under argon to prevent sulfonamide hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
